N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with a 2,4-dimethylphenyl group at the N2 position and a 4-phenylpiperazinylmethyl moiety at the C6 position. Its molecular formula is C₂₃H₂₈N₈, with a molecular weight of approximately 416.54 g/mol. The compound’s structure allows for diverse interactions with biological targets, particularly in the central nervous system, due to the presence of the phenylpiperazine group, which is known to modulate serotonin and dopamine receptors .
Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-16-8-9-19(17(2)14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNGGUFLISDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the triazine ring or the phenylpiperazine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous triazine derivatives exhibit variations in substituents on the triazine core, aryl groups, or piperazine/piperidine moieties. These modifications significantly influence their physicochemical properties, pharmacokinetics, and pharmacological activities. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
Aryl Substituents :
- The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl (e.g., N-phenyl analog) or halogenated variants (e.g., 4-fluorophenyl in ). This may improve blood-brain barrier penetration .
- Chlorophenyl or trifluoromethyl groups (e.g., ) increase electronegativity, favoring interactions with hydrophobic enzyme pockets but reducing solubility.
Piperazine/Piperidine Moieties: 4-Phenylpiperazine (target compound) confers affinity for serotonin (5-HT₁ₐ/₂ₐ) and dopamine (D₂/D₃) receptors, as seen in related antipsychotic agents . 4-Methylpiperazine () may enhance metabolic stability due to reduced oxidative dealkylation.
Triazine Core Modifications :
- Substitution at the C6 position with a piperazinylmethyl group (target compound) introduces conformational flexibility, whereas rigid substituents (e.g., trifluoromethyl in ) limit rotational freedom but improve target specificity.
Pharmacological Profiles
- Antitumor Activity : The target compound’s phenylpiperazine moiety may inhibit topoisomerase II or kinase pathways, similar to triazine-based chemotherapeutics like gedatolisib .
- Antimicrobial Activity : The unsubstituted phenyl analog () exhibits moderate antimicrobial activity (IC₅₀ = 10.5 μM), likely through membrane disruption or enzyme inhibition.
Physicochemical Properties
| Property | Target Compound | N-phenyl Analog | 4-Ethylpiperazine Derivative |
|---|---|---|---|
| LogP | 3.8 (predicted) | 3.2 | 2.9 |
| Solubility (mg/mL) | 0.12 | 0.25 | 0.45 |
| Molecular Weight (g/mol) | 416.54 | 366.44 | 327.4 |
The higher LogP of the target compound correlates with increased membrane permeability but may reduce aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
